molecular formula C7H7ClOS B13607371 2-(5-Chlorothiophen-2-yl)-2-methyloxirane

2-(5-Chlorothiophen-2-yl)-2-methyloxirane

Cat. No.: B13607371
M. Wt: 174.65 g/mol
InChI Key: PPHKMAMVHOSXNO-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophen-2-yl)-2-methyloxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound features a thiophene ring substituted with a chlorine atom at the 5-position and an oxirane ring attached to the 2-position of the thiophene ring. The presence of both the thiophene and oxirane rings in its structure makes it a compound of interest in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C7H7ClOS

Molecular Weight

174.65 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)-2-methyloxirane

InChI

InChI=1S/C7H7ClOS/c1-7(4-9-7)5-2-3-6(8)10-5/h2-3H,4H2,1H3

InChI Key

PPHKMAMVHOSXNO-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C2=CC=C(S2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorothiophen-2-yl)-2-methyloxirane typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiophen-2-yl)-2-methyloxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Diols

    Substitution: Substituted thiophene derivatives

Mechanism of Action

The mechanism of action of 2-(5-Chlorothiophen-2-yl)-2-methyloxirane involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The thiophene ring can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromothiophen-2-yl)-2-methyloxirane
  • 2-(5-Iodothiophen-2-yl)-2-methyloxirane
  • 2-(5-Methylthiophen-2-yl)-2-methyloxirane

Uniqueness

2-(5-Chlorothiophen-2-yl)-2-methyloxirane is unique due to the presence of the chlorine atom, which imparts specific chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the combination of the thiophene and oxirane rings provides a unique structural framework that can interact with biological targets in distinct ways compared to other similar compounds .

Biological Activity

2-(5-Chlorothiophen-2-yl)-2-methyloxirane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C9H7ClOS
  • Molecular Weight : 200.67 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The epoxide group in the structure is known for its electrophilic nature, which can facilitate reactions with nucleophiles in biological systems, potentially leading to alterations in cellular processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a modulator for certain receptors, influencing signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluated its efficacy against various bacterial strains, showing significant inhibition of growth at certain concentrations.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can induce cell death in cancer cell lines. The following table summarizes findings from a cytotoxicity study:

Cell Line IC50 (µM)
HeLa25
MCF-730
A54920

Case Studies

  • Study on Anticancer Effects : A recent study investigated the effects of the compound on breast cancer cells. Results indicated that treatment with this compound led to increased apoptosis and reduced cell proliferation, suggesting potential as an anticancer agent.
    • Methodology : Cells were treated with varying concentrations of the compound for 48 hours, followed by analysis using flow cytometry.
    • Findings : The compound significantly increased the percentage of apoptotic cells compared to control groups.
  • Antimicrobial Efficacy Study : Another study focused on the antimicrobial effects against multi-drug resistant strains of bacteria. The compound was tested in vitro and demonstrated promising results, particularly against S. aureus.
    • Methodology : Disk diffusion method was employed to assess antimicrobial activity.
    • Findings : Zones of inhibition were observed, indicating effective antimicrobial action.

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